molecular formula C9H6IN3O2 B13451864 1-(2-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13451864
M. Wt: 315.07 g/mol
InChI Key: GGQHXNWZIJLLRS-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazole ring with a carboxylic acid group at the fourth position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(2-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-iodoaniline and propargyl bromide.

    Formation of Azide: 2-Iodoaniline is converted to 2-iodophenyl azide through a diazotization reaction followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl bromide to form the triazole ring.

    Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group at the fourth position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to form dihydrotriazoles.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common reagents used in these reactions include copper catalysts for cycloaddition, bases like sodium hydroxide for carboxylation, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted triazoles, esters, and amides.

Scientific Research Applications

1-(2-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the iodine atom and carboxylic acid group can enhance binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:

    1-(2-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a chlorine atom, leading to different chemical and physical properties.

    1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a fluorine atom can influence its pharmacokinetic properties and metabolic stability.

The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding interactions in various applications.

Properties

Molecular Formula

C9H6IN3O2

Molecular Weight

315.07 g/mol

IUPAC Name

1-(2-iodophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6IN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15)

InChI Key

GGQHXNWZIJLLRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)I

Origin of Product

United States

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